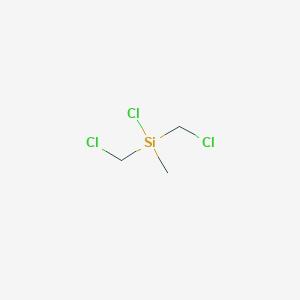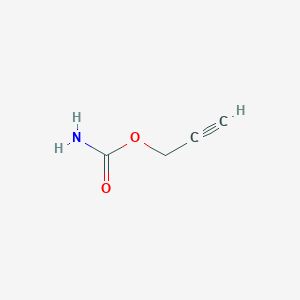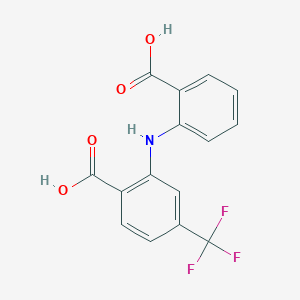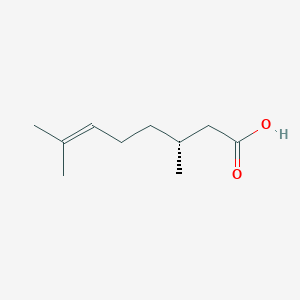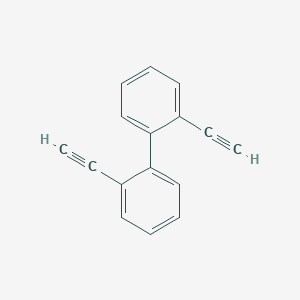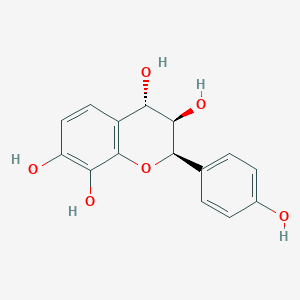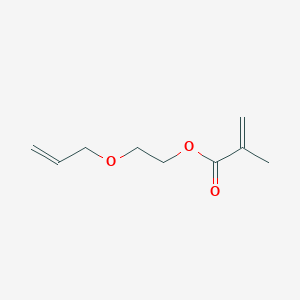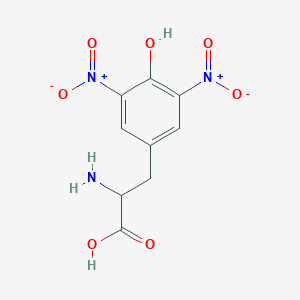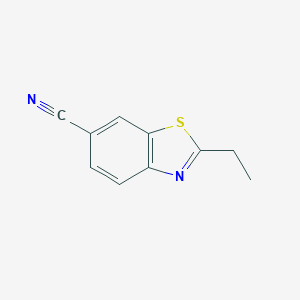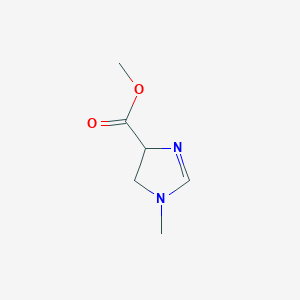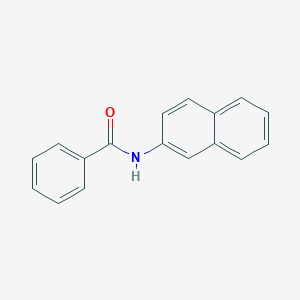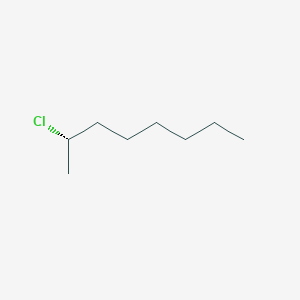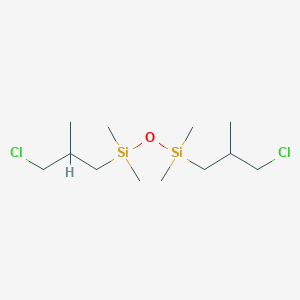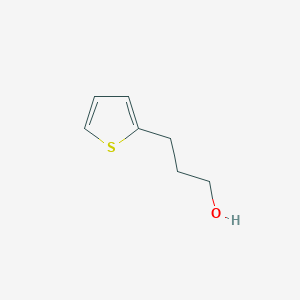![molecular formula C18H27NO3 B100838 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol CAS No. 17117-09-8](/img/structure/B100838.png)
1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol, also known as PHCCC, is a synthetic compound that belongs to the class of N-methyl-D-aspartate (NMDA) receptor antagonists. PHCCC is a potent and selective antagonist of the GluN2C/D subunit-containing NMDA receptors and has been extensively studied in the scientific community.
Mecanismo De Acción
1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol acts as a selective antagonist of the GluN2C/D subunit-containing NMDA receptors, which are predominantly expressed in the cerebellum and hippocampus. By blocking these receptors, 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol inhibits the excitatory signaling in these brain regions, leading to a decrease in neuronal activity.
Efectos Bioquímicos Y Fisiológicos
1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the modulation of neurotransmitter release. It has also been found to have neuroprotective properties and to be involved in the regulation of cell death pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol in lab experiments is its selectivity for the GluN2C/D subunit-containing NMDA receptors, which allows for specific targeting of these receptors. However, one limitation of using 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol is its relatively low potency compared to other NMDA receptor antagonists, which may require higher concentrations for effective inhibition.
Direcciones Futuras
There are several future directions for research on 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol, including the investigation of its potential therapeutic applications in neurological disorders, the elucidation of its molecular mechanism of action, and the development of more potent and selective NMDA receptor antagonists based on its structure. Additionally, the use of 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol can be synthesized using a multi-step process involving the reaction of 4-methylpyridine-1-oxide with cyclohexanone, followed by the reduction of the intermediate with sodium borohydride. The resulting compound is then reacted with 1-bromo-6-(1-hydroxycyclohexyl)hexane to yield 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol.
Aplicaciones Científicas De Investigación
1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been found to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy, chronic pain, and addiction.
Propiedades
Número CAS |
17117-09-8 |
|---|---|
Nombre del producto |
1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol |
Fórmula molecular |
C18H27NO3 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
1-[6-(1-hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C18H27NO3/c1-14-12-15(17(20)8-4-2-5-9-17)19(22)16(13-14)18(21)10-6-3-7-11-18/h12-13,20-21H,2-11H2,1H3 |
Clave InChI |
KRFMBKCPHZPTRE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C(=C1)C2(CCCCC2)O)[O-])C3(CCCCC3)O |
SMILES canónico |
CC1=CC(=[N+](C(=C1)C2(CCCCC2)O)[O-])C3(CCCCC3)O |
Sinónimos |
4-Methyl-2,6-bis(1-hydroxycyclohexyl)pyridine 1-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



